molecular formula C8H9NO2 B092764 N-Hydroxy-2-methylbenzamide CAS No. 17512-73-1

N-Hydroxy-2-methylbenzamide

Cat. No. B092764
CAS RN: 17512-73-1
M. Wt: 151.16 g/mol
InChI Key: GRPOFOWLNYANRK-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methylbenzamide, also known as N-hydroxy-2-methylbenzamide (NHMB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NHMB is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. It is a white crystalline solid with a melting point of 123-126°C.

Mechanism Of Action

The mechanism of action of NHMB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. NHMB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. Inhibition of HDACs by NHMB has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

NHMB has been shown to exhibit various biochemical and physiological effects, including the inhibition of HDACs, induction of cell cycle arrest and apoptosis, and antibacterial and antifungal activities. NHMB has also been shown to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of NHMB is its ease of synthesis, making it readily available for laboratory experiments. NHMB is also relatively stable and can be stored for extended periods without degradation. However, NHMB has limited solubility in water, which can make it challenging to work with in aqueous solutions. NHMB can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

NHMB has shown significant potential for various applications, and future research is needed to further explore its potential. Some possible future directions for NHMB research include:
1. Development of NHMB-based drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
2. Investigation of the mechanism of action of NHMB and its interaction with various enzymes and proteins.
3. Development of NHMB-based materials for various applications, including catalysis, sensing, and energy storage.
4. Exploration of the potential of NHMB as a natural antioxidant and anti-inflammatory agent.
5. Investigation of the potential of NHMB as a new class of antibiotics for the treatment of bacterial and fungal infections.
In conclusion, NHMB is a versatile compound that has shown significant potential for various applications in different scientific fields. Its ease of synthesis, stability, and various biochemical and physiological effects make it an attractive candidate for further research and development. Future studies on NHMB could lead to the development of new drugs, materials, and other innovative applications.

Synthesis Methods

The synthesis of NHMB involves the reaction of 2-methylbenzoic acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The reaction proceeds via an intermediate, which is then converted to NHMB by acidification and recrystallization.

Scientific Research Applications

NHMB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, NHMB has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. NHMB has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

17512-73-1

Product Name

N-Hydroxy-2-methylbenzamide

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-hydroxy-2-methylbenzamide

InChI

InChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)8(10)9-11/h2-5,11H,1H3,(H,9,10)

InChI Key

GRPOFOWLNYANRK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NO

Canonical SMILES

CC1=CC=CC=C1C(=O)NO

synonyms

Benzamide, N-hydroxy-2-methyl- (9CI)

Origin of Product

United States

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